Etryptamine, (S)-
CAS No.: 29854-47-5
Cat. No.: VC17017486
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29854-47-5 |
|---|---|
| Molecular Formula | C12H16N2 |
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | (2S)-1-(1H-indol-3-yl)butan-2-amine |
| Standard InChI | InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3/t10-/m0/s1 |
| Standard InChI Key | ZXUMUPVQYAFTLF-JTQLQIEISA-N |
| Isomeric SMILES | CC[C@@H](CC1=CNC2=CC=CC=C21)N |
| Canonical SMILES | CCC(CC1=CNC2=CC=CC=C21)N |
Introduction
Chemical and Structural Characteristics
Molecular Identity and Stereochemistry
Etryptamine, (S)-, is distinguished by its indole backbone substituted with an ethyl group at the alpha position of the side chain. The (S)-configuration confers stereochemical specificity, critical for its interaction with biological targets. The compound’s structural attributes are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | (2S)-1-(1H-indol-3-yl)butan-2-amine |
| Molecular Formula | |
| Molecular Weight | 188.27 g/mol |
| SMILES | CCC@@HN |
| InChIKey | MKCOVEABRYHUEN-PPHPATTJSA-N |
| Optical Activity | ( + / - ) |
| Defined Stereocenters | 1 |
The hydrochloride salt form () is commonly used in research, with a molar mass of 224.73 g/mol .
Physicochemical Properties
Etryptamine, (S)-, is a lipophilic compound, facilitating blood-brain barrier penetration. Its topological polar surface area (41.8 Ų) and hydrogen-bonding capacity (3 donors, 1 acceptor) influence its pharmacokinetic behavior . The racemic mixture’s optical activity underscores the importance of enantiomeric purity in pharmacological studies .
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis of Etryptamine, (S)-, typically involves alkylation of tryptamine with ethyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds in polar aprotic solvents (e.g., dimethylformamide) under controlled temperatures to optimize yield and enantioselectivity. Chiral resolution techniques, including chromatography or enzymatic methods, are employed to isolate the (S)-enantiomer .
Scalability Challenges
Pharmacodynamics and Mechanism of Action
Monoamine Oxidase Inhibition
Etryptamine, (S)-, acts as a reversible monoamine oxidase inhibitor (MAOI), preferentially targeting MAO-A with an IC₅₀ value in the nanomolar range. This inhibition elevates synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), contributing to its psychostimulant and mood-enhancing effects .
Neurotransmitter Release
The compound induces presynaptic release of 5-HT via trace amine-associated receptor 1 (TAAR1) agonism, a mechanism shared with amphetamines. Concurrent weak agonism at 5-HT₂ receptors may contribute to hallucinogenic properties at higher doses .
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | ~80% (oral) |
| Plasma Half-Life | 8 hours |
| Metabolism | Hepatic (CYP2D6) |
| Excretion | Renal (70% unchanged) |
Etryptamine, (S)-, undergoes rapid absorption, with peak plasma concentrations achieved within 2 hours post-administration. Its elimination follows first-order kinetics, primarily via glucuronidation and renal excretion .
Regulatory Status and Legal Implications
U.S. Scheduling
Etryptamine, (S)-, is classified as a Schedule I substance under the Controlled Substances Act (DEA No. 7249), reflecting high abuse potential and lack of accepted medical use .
Global Regulations
The compound is prohibited under the UN Convention on Psychotropic Substances (1971) in 180+ countries. Analytical methods for its detection in biological samples include LC-MS/MS and GC-MS .
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